N-benzyl-4-ethoxy-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide
Overview
Description
N-benzyl-4-ethoxy-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide, commonly known as BEPM, is a sulfonamide compound that has gained significant attention in scientific research due to its potential therapeutic applications. BEPM is a small molecule that can be synthesized in the laboratory using specific chemical reactions.
Mechanism Of Action
The mechanism of action of BEPM is not fully understood. However, it is believed to exert its pharmacological effects by targeting specific molecular pathways. BEPM has been shown to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth, inflammation, and viral replication.
Biochemical And Physiological Effects
BEPM has been found to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and exhibit antiviral activity. Additionally, BEPM has been found to have low toxicity and high selectivity towards cancer cells.
Advantages And Limitations For Lab Experiments
BEPM has several advantages for lab experiments. It is a small molecule that can be easily synthesized in the laboratory. It has been found to have low toxicity and high selectivity towards cancer cells, making it a potential candidate for cancer therapy. However, BEPM has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer in vivo. Additionally, the mechanism of action of BEPM is not fully understood, which can make it challenging to study its pharmacological effects.
Future Directions
There are several future directions for BEPM research. One potential direction is to investigate its potential therapeutic applications in other diseases, such as autoimmune disorders and neurodegenerative diseases. Another direction is to study the structure-activity relationship of BEPM and its analogs to identify more potent and selective compounds. Additionally, the development of novel drug delivery systems can improve the bioavailability and pharmacokinetics of BEPM, making it a more effective therapeutic agent.
Conclusion:
In conclusion, BEPM is a sulfonamide compound that has gained significant attention in scientific research due to its potential therapeutic applications. It can be synthesized in the laboratory using specific chemical reactions. BEPM has been found to exhibit anticancer, anti-inflammatory, and antiviral activities. It has low toxicity and high selectivity towards cancer cells, making it a potential candidate for cancer therapy. However, the mechanism of action of BEPM is not fully understood, which can make it challenging to study its pharmacological effects. There are several future directions for BEPM research, including investigating its potential therapeutic applications in other diseases and studying the structure-activity relationship of BEPM and its analogs.
Scientific Research Applications
BEPM has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to exhibit anticancer, anti-inflammatory, and antiviral activities. BEPM has been found to inhibit the growth of cancer cells by inducing apoptosis and suppressing the expression of oncogenes. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, BEPM has been found to exhibit antiviral activity against the influenza virus.
properties
IUPAC Name |
N-benzyl-4-ethoxy-N-[(2-ethylpyrazol-3-yl)methyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-3-24-19(14-15-22-24)17-23(16-18-8-6-5-7-9-18)28(25,26)21-12-10-20(11-13-21)27-4-2/h5-15H,3-4,16-17H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COWMZHBMMOSZRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201136715 | |
Record name | 4-Ethoxy-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-(phenylmethyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201136715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-4-ethoxy-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide | |
CAS RN |
1174886-98-6 | |
Record name | 4-Ethoxy-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-(phenylmethyl)benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1174886-98-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethoxy-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-(phenylmethyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201136715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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